3,6-Dibromophenanthrene-9,10-dione

Beschreibung

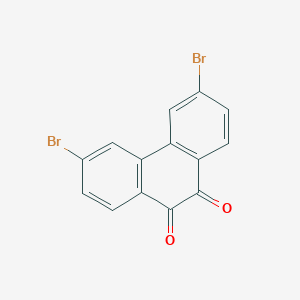

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,6-dibromophenanthrene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Br2O2/c15-7-1-3-9-11(5-7)12-6-8(16)2-4-10(12)14(18)13(9)17/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEJBJRFPBMVGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C3=C(C=CC(=C3)Br)C(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00293137 | |

| Record name | 3,6-dibromophenanthrene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53348-05-3 | |

| Record name | 3,6-Dibromo-9,10-phenanthrenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53348-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 87364 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053348053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 53348-05-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-dibromophenanthrene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dibromo-phenanthrene-9,10-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Chemical Transformations of 3,6 Dibromophenanthrene 9,10 Dione

Established Synthetic Pathways to 3,6-Dibromophenanthrene-9,10-dione

The preparation of this compound can be approached through direct functionalization of the pre-formed phenanthrenequinone (B147406) core or by constructing the ring system from smaller, appropriately substituted molecules.

The most direct route involves the electrophilic bromination of phenanthrene-9,10-dione. The electron-withdrawing nature of the dione (B5365651) functionality deactivates the aromatic rings, necessitating specific and often forcing conditions to achieve dibromination at the desired 3- and 6-positions.

A well-established method for the synthesis of 3,6-dibromo-9,10-phenanthrenequinone involves the reaction of phenanthrene-9,10-dione with elemental bromine in a high-boiling solvent like nitrobenzene (B124822). cymitquimica.com The reaction is initiated by benzoyl peroxide and requires elevated temperatures. cymitquimica.com The general procedure begins with charging a nitrogen-purged reaction vessel with phenanthrene-9,10-dione, benzoyl peroxide, and nitrobenzene. cymitquimica.com Bromine is then introduced, and the mixture is heated to reflux for several hours. cymitquimica.com Upon cooling, the product is precipitated by the addition of ethanol (B145695), collected by filtration, and washed to yield the yellow solid product. cymitquimica.com This process has been reported to produce 3,6-dibromo-9,10-phenanthrenequinone in a 70% yield. cymitquimica.com

| Reactant/Reagent | Molar Ratio/Concentration | Conditions | Yield |

| Phenanthrene-9,10-dione | 1 equivalent | Reflux in nitrobenzene | 70% |

| Bromine | ~1.66 equivalents | 2 hours | |

| Benzoyl Peroxide | 0.05 equivalents (catalyst) | Nitrogen atmosphere |

This table summarizes the reaction conditions for the synthesis of this compound via direct bromination.

An alternative approach for the bromination of deactivated aromatic compounds utilizes N-Bromosuccinimide (NBS) in concentrated sulfuric acid. alfa-chemistry.comtcichemicals.com This method provides a practical and efficient route for the monobromination of highly electron-deficient aromatic systems under relatively mild conditions. alfa-chemistry.comtcichemicals.com The reactions are typically conducted at moderate temperatures (e.g., 60°C) and are often complete within a few hours. tcichemicals.com This system is advantageous as it avoids the use of elemental bromine and often results in a simple workup and high yields of the brominated products. alfa-chemistry.comtcichemicals.com While this has been demonstrated as a general method for deactivated aromatics, its specific application to produce the dibrominated phenanthrene-9,10-dione would require optimization of stoichiometry and conditions to achieve the desired substitution pattern.

| Reagent System | Substrate Type | Conditions | Key Advantages |

| N-Bromosuccinimide (NBS) | Deactivated aromatics | Concentrated H₂SO₄ | Mild conditions, simple workup, good yields |

| 60°C, 1.5-3 hours | Avoids elemental bromine |

This table outlines the general conditions and benefits of using NBS in sulfuric acid for the bromination of deactivated aromatic compounds.

Constructing the this compound framework from smaller brominated molecules is a more complex, yet potentially more versatile, synthetic strategy. These methods offer greater control over the final substitution pattern.

The phenanthrene (B1679779) ring system can be generated through various cyclization reactions. Anionic cyclization pathways, such as intramolecular coupling reactions, represent a plausible, though less commonly documented, route to substituted phenanthrenes. In a hypothetical approach, a precursor like a 2,2'-difunctionalized-4,4'-dibromobiphenyl could undergo an intramolecular cyclization to form the central ring of the phenanthrene core. This strategy is a cornerstone of polycyclic aromatic hydrocarbon synthesis, allowing for the formation of the rigid tricyclic system from a more flexible biphenyl (B1667301) precursor. While this is a valid synthetic strategy, specific examples detailing the synthesis of this compound via this precise method are not prominently featured in the surveyed literature.

Another conceivable multi-step pathway involves the over-bromination of a phenanthrene derivative followed by selective chemical modification. For instance, a suitable phenanthrene precursor could first undergo tribromination. This could be followed by a sequence of reactions involving hydrolysis and oxidation to selectively remove one of the bromine atoms and install the 9,10-dione functionality. Such a sequence would depend heavily on the regioselectivity of the initial tribromination and the differential reactivity of the bromine atoms in subsequent steps. This type of synthetic manipulation allows for the introduction of functionalities that may not be achievable through direct methods but requires careful control over reaction conditions to achieve the desired outcome.

Multi-step Approaches from Brominated Precursors

Oxidative Photocyclization of Stilbene (B7821643) Derivatives

One of the classic and versatile methods for forming the phenanthrene skeleton is the Mallory reaction, which involves the oxidative photocyclization of stilbene derivatives. This reaction proceeds via the irradiation of a (Z)-stilbene, which undergoes an intramolecular cyclization to form a dihydrophenanthrene intermediate. Subsequent oxidation, typically facilitated by an oxidizing agent like iodine in the presence of oxygen, leads to aromatization and the formation of the phenanthrene ring system.

The general applicability of the Mallory reaction allows for a range of substituents on the stilbene precursor. The reaction is known to be compatible with halogen substituents, including bromo groups, on the aromatic rings. orgsyn.org Therefore, a plausible synthetic route to a 3,6-dibromophenanthrene (B169145) derivative involves the photocyclization of a corresponding 4,4'-dibromostilbene. The initial product would be 3,6-dibromophenanthrene, which could then be oxidized to the target this compound using strong oxidizing agents like chromium trioxide.

The key steps for this synthetic approach are:

Photoisomerization: An (E)-4,4'-dibromostilbene is photoisomerized to the (Z)-isomer upon UV irradiation.

Photocyclization: The (Z)-isomer undergoes intramolecular cyclization to form 4b,10b-dihydro-3,6-dibromophenanthrene.

Oxidation/Aromatization: In the presence of an oxidant like iodine, the dihydrophenanthrene intermediate is oxidized to 3,6-dibromophenanthrene.

Quinone Formation: Subsequent oxidation of 3,6-dibromophenanthrene yields this compound.

This method offers a powerful way to construct the core phenanthrene structure from acyclic precursors.

Alternative Bromination Strategies

Alternative syntheses of this compound can be achieved by introducing the bromine atoms onto a pre-existing phenanthrene-9,10-dione core or a protected derivative.

The direct bromination of aromatic compounds can sometimes be facilitated by light. In a process analogous to the photobromination of anthracene (B1667546) derivatives, it is proposed that phenanthrene-9,10-dione could undergo a light-induced reaction with molecular bromine. orgsyn.org This type of reaction on polycyclic aromatic hydrocarbons often proceeds through an addition-elimination mechanism rather than direct electrophilic aromatic substitution.

The proposed mechanism would involve the following steps:

Photo-induced Addition: Under irradiation, bromine adds across the phenanthrene system, potentially at the 9,10-positions or across one of the outer rings, to form a polybrominated, non-aromatic intermediate.

Elimination: The unstable addition product would then undergo elimination of hydrogen bromide (HBr), possibly induced by a mild base or thermally, to restore aromaticity and yield the substituted product.

While direct reports for the specific light-induced synthesis of this compound are not prevalent, the photobromination of 9,10-dibromoanthracene (B139309) to yield further brominated products after elimination serves as a strong precedent for this type of transformation. orgsyn.org This strategy avoids the harsh conditions and catalysts often required for electrophilic halogenation of deactivated rings.

An alternative strategy involves the bromination of an activated phenanthrene derivative. The carbonyl groups of phenanthrene-9,10-dione are electron-withdrawing, which deactivates the aromatic rings towards electrophilic substitution. This deactivation can be overcome by converting the dione into a more electron-rich derivative, such as a 9,10-dialkoxyphenanthrene. The alkoxy groups are strongly electron-donating and activate the aromatic system, directing electrophilic substitution to the ortho and para positions. In the case of the phenanthrene skeleton, this corresponds to the 2, 3, 6, and 7 positions.

A synthetic sequence for this approach is as follows:

Protection/Activation: Phenanthrene-9,10-dione is first converted to 9,10-diethoxyphenanthrene. This can be achieved by reduction of the dione to the corresponding diol, followed by Williamson ether synthesis with an ethylating agent, or through direct conversion using reagents like ethyl sulfate (B86663). A well-documented procedure exists for the analogous 9,10-dimethoxyphenanthrene, which is prepared by reducing phenanthrene-9,10-dione with sodium dithionite (B78146) and subsequent methylation with dimethyl sulfate under phase-transfer conditions. orgsyn.org

Electrophilic Bromination: The resulting 9,10-diethoxyphenanthrene, now an activated aromatic system, is subjected to electrophilic bromination using a reagent such as N-Bromosuccinimide (NBS) or molecular bromine in a suitable solvent. The strongly activating alkoxy groups direct the substitution preferentially to the 3 and 6 positions. Studies on the bromination of related 1,9-dimethoxyphenanthrene have shown that selective bromination of activated phenanthrene ethers is feasible. acgpubs.org

Deprotection/Oxidation: The resulting 3,6-dibromo-9,10-diethoxyphenanthrene is then deprotected to reveal the dione functionality. This is typically accomplished by treatment with an acid or an oxidizing agent that cleaves the ether bonds, such as ceric ammonium (B1175870) nitrate (B79036) (CAN), which would also ensure the quinone structure is formed.

This method leverages the principles of protecting groups and substituent effects to achieve regioselective bromination that would be difficult to accomplish on the parent dione directly via electrophilic substitution.

Functionalization and Derivatization of this compound

The bromine atoms at the 3 and 6 positions of the phenanthrene-9,10-dione core are key functional handles that allow for the construction of more elaborate molecules through various cross-coupling reactions. cymitquimica.com

The carbon-bromine bonds on the aromatic ring are well-suited for participation in palladium-catalyzed cross-coupling reactions, which form new carbon-carbon or carbon-heteroatom bonds.

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.org

This compound can be effectively functionalized using this reaction. Both bromine atoms can be substituted in a sequential or simultaneous manner, allowing for the synthesis of symmetrically or asymmetrically substituted phenanthrene-9,10-dione derivatives. This reaction is instrumental in synthesizing complex molecules where the phenanthrene-9,10-dione unit acts as an electron-accepting core, for applications in fluorescent materials and organic semiconductors. For instance, coupling with arylboronic acids bearing electron-donating groups, such as diphenylamine, leads to the formation of donor-acceptor type molecules with interesting photophysical properties. molaid.com

The general reaction is as follows: this compound reacts with an arylboronic acid (Ar-B(OH)₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) in a suitable solvent mixture (e.g., toluene/water or dioxane/water) under heating to yield a 3,6-diarylphenanthrene-9,10-dione.

The table below presents a representative example of a Suzuki-Miyaura cross-coupling reaction involving this compound.

| Entry | Boronic Acid Partner | Catalyst | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|---|

| 1 | 4-(Diphenylamino)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 3,6-bis(4-(diphenylamino)phenyl)phenanthrene-9,10-dione | Good |

This functionalization strategy highlights the utility of this compound as a versatile platform for creating complex, functional organic materials.

This compound is a halogenated aromatic dione that serves as a versatile building block in the synthesis of more complex organic molecules. Its bromine substituents provide reactive sites for various cross-coupling reactions, enabling the construction of new carbon-carbon and carbon-heteroatom bonds. This article focuses on the key chemical transformations of this compound, specifically its participation in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions.

1 Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, widely used to form carbon-carbon bonds. libretexts.org For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 3 and 6 positions.

The Suzuki-Miyaura coupling of this compound with 2,5-dimethoxyphenylboronic acid leads to the formation of 3,6-bis(2,5-dimethoxyphenyl)phenanthrene-9,10-dione. This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a base, like potassium carbonate, in a suitable solvent system. The resulting product incorporates the electron-rich dimethoxyphenyl groups onto the phenanthrenequinone core.

Table 1: Suzuki-Miyaura Coupling with 2,5-dimethoxyphenylboronic acid

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | 2,5-dimethoxyphenylboronic acid | Pd(PPh₃)₄ | 3,6-bis(2,5-dimethoxyphenyl)phenanthrene-9,10-dione |

The coupling of this compound with thiophene (B33073) boronic acid derivatives introduces thiophene units onto the phenanthrene framework. This reaction is significant for synthesizing materials with potential applications in organic electronics. The choice of catalyst and reaction conditions can influence the regioselectivity of the coupling, particularly with asymmetrically substituted thiophene boronic acids. researchgate.net Micellar Suzuki cross-coupling has been shown to be effective for coupling bromoanilines with thiophene boronic acids in water and under air, suggesting a potential green chemistry approach. unimib.it

Table 2: Suzuki-Miyaura Coupling with Thiophene Boronic Acid Derivatives

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Thiophene-2-boronic acid | Pd(dtbpf)Cl₂ / Et₃N / Kolliphor EL | 3,6-di(thiophen-2-yl)phenanthrene-9,10-dione |

| This compound | Thiophene-3-boronic acid | Pd(dtbpf)Cl₂ / Et₃N / Kolliphor EL | 3,6-di(thiophen-3-yl)phenanthrene-9,10-dione |

Reacting this compound with (4-cyanophenyl)boronic acid via a Suzuki-Miyaura cross-coupling introduces cyanophenyl groups. This functionalization can significantly alter the electronic properties of the phenanthrenequinone system. The synthesis of various 9,10-diarylanthracene derivatives has been successfully achieved through bis Suzuki-Miyaura cross-coupling reactions of 9,10-dibromoanthracene with different aryl boronic acids in the presence of a palladium(0) catalyst. researchgate.net

Table 3: Suzuki-Miyaura Coupling with (4-cyanophenyl)boronic acid

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | (4-cyanophenyl)boronic acid | Palladium(0) catalyst | 3,6-bis(4-cyanophenyl)phenanthrene-9,10-dione |

2 Sonogashira Coupling Reactions

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. gold-chemistry.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of substituted alkynes. beilstein-journals.org

The Sonogashira coupling of this compound with a multi-alkynyl compound like 1,3,6,8-tetraethynylpyrene (B1589817) can lead to the formation of conjugated microporous polymers. These materials are of interest for their potential applications in gas storage and separation. The reaction creates a highly cross-linked, porous network structure. However, the bifunctionality of both reactants can also lead to polymerization. nasa.govnasa.gov

This compound can undergo Sonogashira coupling with various terminal alkynes. nih.gov This reaction can be used to introduce acetylenic side chains, which can be further functionalized. The coupling with aromatic ketone halides via a Sonogashira reaction can lead to complex molecular architectures. nasa.gov

Table 4: Sonogashira Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst System | Product Type |

| This compound | 1,3,6,8-tetraethynylpyrene | Pd/Cu | Conjugated Microporous Polymer |

| This compound | Terminal Alkyne | Pd/Cu | Alkynyl-substituted phenanthrene-9,10-dione |

3 Buchwald Coupling with Acridine (B1665455) and Phenoxazine (B87303) Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. This reaction has been employed to synthesize derivatives of pyridazine (B1198779) with phenoxazine and 9,9-dimethyl-9,10-dihydroacridine (B1200822) donor moieties. nih.gov

While direct Buchwald-Hartwig coupling of this compound with acridine and phenoxazine derivatives is not explicitly detailed in the provided context, the general principles of this reaction suggest its applicability. Such a reaction would involve the palladium-catalyzed coupling of the dibromophenanthrenequinone with the N-H bond of the acridine or phenoxazine derivative, in the presence of a suitable palladium catalyst and a strong base, to form N-arylated products.

Sonogashira Coupling Reactions

Condensation Reactions

The 1,2-dicarbonyl moiety in this compound is highly reactive towards nucleophiles, particularly in condensation reactions with compounds containing adjacent amino groups. These reactions provide a powerful tool for the construction of various nitrogen-containing heterocyclic structures.

The reaction of this compound with 5-bromopyridine-2,3-diamine is expected to yield a mixture of isomeric products due to the unsymmetrical nature of the diamine. The condensation reaction involves the formation of two new heterocyclic rings, leading to complex polycyclic aromatic systems. The expected products are the corresponding brominated pyrido[2,3-b]quinoxaline (B14754064) and pyrido[3,2-b]pyrazine derivatives. The reaction proceeds by the nucleophilic attack of the amino groups of the diamine on the carbonyl carbons of the dione, followed by dehydration to form the fused pyrazine (B50134) ring.

Table 1: Expected Products from the Condensation of this compound with 5-bromopyridine-2,3-diamine

| Reactant 1 | Reactant 2 | Expected Product(s) |

| This compound | 5-bromopyridine-2,3-diamine | 3,10-Dibromo-8-bromo-pyrido[2,3-b]phenanthro[9,10-e]pyrazine |

| 3,10-Dibromo-8-bromo-pyrido[3,2-b]phenanthro[9,10-e]pyrazine |

The condensation of this compound with 1,2,4,5-benzenetetramine (B1214210) tetrahydrochloride is a double condensation reaction that leads to the formation of a highly conjugated, extended aromatic system. Two molecules of the dione react with one molecule of the tetramine (B166960). This reaction results in the formation of a quinoxalino[2,3-b]phenazine (B12349049) derivative, where the central benzene (B151609) ring of the tetramine is fused on both sides with phenanthrene units through pyrazine rings. The bromine atoms on the phenanthrene moieties are retained in the final product.

Table 2: Expected Product from the Condensation of this compound with 1,2,4,5-benzenetetramine tetrahydrochloride

| Reactant 1 | Reactant 2 | Expected Product |

| This compound (2 equiv.) | 1,2,4,5-benzenetetramine tetrahydrochloride | 3,12-Dibromoquinoxalino[2,3-a]phenanthro[9,10-c]phenazine |

The reaction between this compound and o-phenylenediamine (B120857) is a classic example of the synthesis of a phenazine (B1670421) derivative. nih.gov The condensation typically occurs in a refluxing solvent such as ethanol or acetic acid. The two adjacent amino groups of o-phenylenediamine react with the two carbonyl groups of the dione to form a new six-membered pyrazine ring. The resulting product is a dibenzo[a,c]phenazine, which is a large, planar, and highly conjugated molecule. The bromine atoms at the 3 and 6 positions of the phenanthrene core remain in the final structure, yielding 3,10-dibromodibenzo[a,c]phenazine. These types of compounds are of interest for their potential applications in organic electronics. researchgate.net

Table 3: Synthesis of Substituted Dibenz[a,c]phenazine

| Dione Reactant | Diamine Reactant | Product | Reference |

| 9,10-Phenanthrenequinone | 4-nitro-o-phenylenediamine | Dibenzo[a,c]phenazin-11-amine (after reduction) | nih.gov |

| This compound | o-phenylenediamine | 3,10-Dibromodibenzo[a,c]phenazine | Inferred |

The reaction of this compound with an aldehyde (such as benzaldehyde) and ammonium acetate (B1210297) is a well-established method for the synthesis of 2-substituted phenanthro[9,10-d]imidazole derivatives. This multicomponent reaction, often carried out in refluxing acetic acid, involves the in-situ formation of an imine from the aldehyde and ammonia (B1221849) (from ammonium acetate), which then condenses with the dione. The resulting product is a 2-aryl-1H-phenanthro[9,10-d]imidazole, which in this specific case would be 2-phenyl-1H-3,6-dibromophenanthro[9,10-d]imidazole. These compounds have been investigated for their potential biological activities.

Table 4: Representative Synthesis of Phenanthro[9,10-d]imidazole Derivatives

| Dione Reactant | Aldehyde | Amine Source | Product |

| This compound | Benzaldehyde | Ammonium acetate | 2-phenyl-1H-3,6-dibromophenanthro[9,10-d]imidazole |

The reaction of this compound with substituted anilines can lead to a variety of products depending on the reaction conditions and the nature of the aniline (B41778) substituent. A simple condensation with one molecule of aniline could lead to a mono-imino derivative. However, more complex reactions can occur. While specific studies on the reaction of this compound with substituted anilines are not extensively documented in the reviewed literature, the general reactivity of 1,2-diones suggests that imine formation is a probable outcome.

Reduction and Subsequent Reactions

The carbonyl groups of this compound can be reduced to hydroxyl groups, yielding the corresponding diol, 3,6-Dibromophenanthrene-9,10-diol. This reduction can be achieved using various reducing agents, such as sodium dithionite. orgsyn.org The resulting diol is a versatile intermediate that can undergo further reactions. For instance, the hydroxyl groups can be alkylated to form ethers. A known procedure for the parent phenanthrene-9,10-dione involves a two-phase alkylation with dimethyl sulfate in the presence of a phase-transfer catalyst to yield 9,10-dimethoxyphenanthrene. orgsyn.org A similar reaction with 3,6-Dibromophenanthrene-9,10-diol would be expected to produce 3,6-dibromo-9,10-dimethoxyphenanthrene. This transformation is significant as it alters the electronic properties of the phenanthrene core and provides a platform for further functionalization. orgsyn.org

Table 5: Reduction of Phenanthrene-9,10-dione and Subsequent Etherification

| Starting Material | Reaction Sequence | Product | Reference |

| 9,10-Phenanthrenequinone | 1. Reduction (Sodium dithionite) 2. Alkylation (Dimethyl sulfate, Bu4NBr) | 9,10-Dimethoxyphenanthrene | orgsyn.org |

| This compound | 1. Reduction 2. Alkylation | 3,6-Dibromo-9,10-dimethoxyphenanthrene | Inferred |

Reduction to 9,10-dihydrophenanthrene (B48381) derivatives

The reduction of the dione functionality in this compound can lead to the formation of the corresponding 3,6-dibromo-9,10-dihydrophenanthrene derivatives. A common method for this transformation is catalytic hydrogenation. This process typically involves reacting the starting dione with hydrogen gas in the presence of a metal catalyst.

Catalytic hydrogenation is a widely used method for the reduction of various functional groups, including the carbonyl groups of quinones. tcichemicals.com The choice of catalyst is crucial and can include precious metals like palladium or platinum, often supported on carbon (Pd/C or Pt/C). tcichemicals.com The reaction reduces the ketone groups to hydroxyl groups, yielding the corresponding diol, 3,6-dibromo-9,10-dihydrophenanthrene-9,10-diol. Further reduction can lead to the fully reduced 3,6-dibromo-9,10-dihydrophenanthrene. The precise product depends on the reaction conditions, including the catalyst, solvent, temperature, and pressure. Selective reduction to the diol can also be achieved using reagents like sodium borohydride. wikipedia.org

These 9,10-dihydrophenanthrene derivatives are of interest as they form the core structure of various biologically active molecules and are valuable building blocks in materials science. nih.govpitt.edu

Reductive transformations to 3,6-dibromo-9H-fluoren-9-one

A notable transformation of this compound is its conversion to 3,6-dibromo-9H-fluoren-9-one. This reaction involves a reductive rearrangement where the six-membered ring containing the carbonyl groups contracts to a five-membered ring.

A documented procedure for this transformation involves heating this compound in an aqueous solution of potassium hydroxide. sigmaaldrich.com To this heated solution, potassium permanganate (B83412) (KMnO₄) is added slowly. sigmaaldrich.com The reaction mixture is stirred at an elevated temperature (130 °C) for one hour. sigmaaldrich.com After cooling, the excess permanganate is quenched with sodium thiosulfate, and the solution is acidified with concentrated sulfuric acid, leading to the precipitation of the product. sigmaaldrich.com This method affords 3,6-dibromo-9H-fluoren-9-one as a light yellow solid in high yield (88%). sigmaaldrich.com

Reaction Details for the Synthesis of 3,6-dibromo-9H-fluoren-9-one

| Reactant | Reagent | Solvent | Temperature | Time | Yield |

|---|

Data sourced from ChemicalBook. sigmaaldrich.com

Allylation and Pinacol (B44631) Rearrangement

A synthetic strategy for the annulation of polycyclic aromatic compounds utilizes ortho-quinones like this compound as starting materials in a sequence involving allylation followed by a pinacol rearrangement. researchgate.net The first step is the allylation of the carbonyl groups to form a vicinal diol. This is typically achieved by reacting the dione with an allyl organometallic reagent, such as allylmagnesium bromide or allyllithium. This reaction converts the two ketone groups into tertiary alcohols, yielding 9,10-diallyl-3,6-dibromo-9,10-dihydrophenanthrene-9,10-diol.

This 1,2-diol can then undergo a pinacol rearrangement, which is an acid-catalyzed reaction that converts a vicinal diol into a carbonyl compound. wikipedia.orgresearchgate.netmasterorganicchemistry.com The mechanism involves the protonation of one hydroxyl group, which then departs as a water molecule to form a carbocation. This is followed by a 1,2-migration of an adjacent group to the carbocation center, resulting in the formation of a ketone. masterorganicchemistry.com In the case of 9,10-diallyl-3,6-dibromo-9,10-dihydrophenanthrene-9,10-diol, the rearrangement leads to the formation of 10,10-diallyl-3,6-dibromophenanthren-9(10H)-one. researchgate.net Acids such as p-toluenesulfonic acid (p-TsOH) can be used to catalyze this rearrangement. researchgate.net

Dehydroxylation to Diallylphenanthrene

Following the allylation of this compound to form 9,10-diallyl-3,6-dibromo-9,10-dihydrophenanthrene-9,10-diol, a dehydroxylation step can be employed to generate 3,6-dibromo-9,10-diallylphenanthrene. Research has pointed towards strategies that involve the direct dehydroxylation of 9,10-diallyl-9,10-dihydrophenanthrene-9,10-diol as a key step in the synthesis of annulated polycyclic aromatic compounds. researchgate.net This transformation removes the two hydroxyl groups and introduces a double bond between the C9 and C10 positions, restoring the aromaticity of the central phenanthrene ring system while retaining the allyl substituents.

Ring-Closing Metathesis Reactions

The resulting 3,6-dibromo-9,10-diallylphenanthrene is a suitable substrate for ring-closing metathesis (RCM). RCM is a powerful reaction in organic synthesis that uses a metal catalyst, typically containing ruthenium or molybdenum, to form a new ring by intramolecularly joining two alkene functional groups. nih.govnih.govnih.gov The reaction proceeds through a metallacyclobutane intermediate and typically releases a small volatile alkene, such as ethylene, as a byproduct, which drives the reaction to completion. nih.govwikipedia.orgmedwinpublishers.com

In the case of 3,6-dibromo-9,10-diallylphenanthrene, the two allyl groups can undergo RCM to form a new ring fused to the phenanthrene core. The size of the newly formed ring depends on the nature of the diene substrate. This strategy provides an efficient route to complex, annulated polycyclic aromatic hydrocarbons. researchgate.net The choice of catalyst, such as first or second-generation Grubbs catalysts, is critical and can influence the reaction's efficiency and selectivity. organic-chemistry.org

Commonly Used Catalysts in Ring-Closing Metathesis

| Catalyst Type | Description |

|---|---|

| Grubbs' First Generation | A ruthenium-based catalyst known for its functional group tolerance. |

| Grubbs' Second Generation | More active than the first generation, with a broader substrate scope. organic-chemistry.org |

| Hoveyda-Grubbs Catalysts | A modified version of the Grubbs catalyst with enhanced stability and recyclability. |

Oxidation of Diallylphenanthrene to Phenanthrene-9,10-diones

The diallylphenanthrene derivative obtained from the preceding steps can be further modified. One such transformation is the oxidation of the newly formed ring system. The specific oxidation products will depend on the structure of the product from the RCM step. If the RCM product contains a hydroaromatic ring, this can be oxidized to an aromatic system.

Furthermore, the phenanthrene core itself can be subject to oxidation under certain conditions. The oxidation of phenanthrenes to phenanthrene-9,10-diones is a known transformation. wikipedia.org For instance, the oxidation of phenanthrene itself with oxidizing agents like chromic acid yields phenanthrene-9,10-dione. wikipedia.org Similarly, substituted phenanthrenes can be oxidized to their corresponding diones. The specific conditions required for the oxidation of the diallylphenanthrene derivative would depend on the desired product and the other functional groups present in the molecule. Hydrothermal oxidation is another method that has been investigated for the degradation and transformation of phenanthrene, which proceeds through hydroxylation and ring-opening. researchgate.net

Advanced Research Applications of 3,6 Dibromophenanthrene 9,10 Dione and Its Derivatives

Materials Science and Organic Electronics

The unique electronic properties of phenanthrene-based molecules make them attractive candidates for a variety of applications in organic electronics. The introduction of bromine atoms and dione (B5365651) groups in 3,6-Dibromophenanthrene-9,10-dione further enhances its utility as a building block for materials with specific functionalities.

Organic Light-Emitting Diodes (OLEDs)

The development of efficient and stable OLEDs is a major goal in materials science. This compound serves as a foundational molecule for creating components of these devices, from the emissive materials themselves to the host materials that facilitate their function.

While the direct application of this compound as a host material for blue phosphorescent OLEDs is not extensively documented in publicly available research, the structural characteristics of phenanthrene (B1679779) derivatives are well-suited for this purpose. Host materials in phosphorescent OLEDs require high triplet energies to effectively confine the excitons on the guest emitter, preventing energy back-transfer and ensuring high efficiency. The rigid structure of the phenanthrene core can be functionalized to achieve a high triplet energy level and good charge transport properties, which are crucial for high-performance host materials. Further research into the derivatization of this compound could lead to the development of novel host materials for blue phosphorescent OLEDs.

Thermally activated delayed fluorescence (TADF) is a key mechanism for achieving high efficiency in OLEDs by harvesting both singlet and triplet excitons. Twisted donor-acceptor (D-A) architectures are a common strategy for designing TADF emitters, as the spatial separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) leads to a small singlet-triplet energy gap (ΔEST), facilitating reverse intersystem crossing.

| Emitter System | Donor Moiety | Emission Peak (nm) | ΔEST (eV) | Photoluminescence Quantum Yield (ΦPL) |

| DMACPyBP | Dimethylacridine | 643 | 0.03 | 62.3% |

| DPACzPyBP | Diphenylacridine | 722 | < 0.1 | - |

| PXZPyBP | Phenoxazine (B87303) | 743 | 0.10 | 21.2% |

This table presents data for TADF emitters based on a dibenzo[f,h]pyrido[2,3-b]quinoxaline acceptor, a derivative of this compound, to illustrate the potential of this class of compounds. chemrxiv.org

This compound (P2) is a key precursor in the synthesis of nitrogen-rich electron acceptors for triplet harvesting in organic emitters. rsc.org The synthesis involves the bromination of phenanthraquinone to yield P2. This is followed by a Schiff-base condensation with 5-bromopyridine-2,3-diamine to produce 3,6,12-tribromodibenzo[f,h]pyrido[2,3-b]quinoxaline (PQV), a central acceptor core. rsc.org

| Precursor | Intermediate Acceptor Core | Final Emitter Type | Emission Mechanism |

| This compound (P2) | 3,6,12-tribromodibenzo[f,h]pyrido[2,3-b]quinoxaline (PQV) | Donor-Acceptor-Donor | TADF/RTP |

This table outlines the synthetic pathway from this compound to N-rich electron acceptors for triplet harvesting. rsc.org

Supercapacitors

Supercapacitors are energy storage devices that bridge the gap between conventional capacitors and batteries, offering high power density and long cycle life. The performance of supercapacitors is heavily dependent on the properties of the electrode materials.

Conjugated microporous polymers (CMPs) are a class of porous organic materials with extended π-conjugation, making them promising candidates for supercapacitor electrodes. Their high surface area allows for significant ion adsorption, while their conjugated framework can facilitate charge transport. The incorporation of conductive nanomaterials like single-walled carbon nanotubes (SWCNTs) can further enhance the electrical conductivity of CMP-based electrodes.

Currently, there is a lack of specific research demonstrating the incorporation of this compound into CMPs with SWCNTs for supercapacitor applications. However, the reactive bromine sites on the molecule make it a suitable monomer for polymerization reactions, such as Sonogashira-Hagihara or Yamamoto coupling, which are commonly used to synthesize CMPs. The dione functionality could also be exploited to introduce redox activity into the polymer network, potentially enhancing the energy storage capacity through Faradaic reactions. The development of CMPs from this compound and their composites with SWCNTs represents a promising avenue for future research in high-performance supercapacitor electrodes.

Nonporous Adaptive Crystals (NACs) for Adsorptive Separations

Molecular Motors and Surface Anchoring

Molecular motors are at the forefront of nanotechnology, with the potential to perform work at the molecular level. The synthesis of these complex structures often relies on sterically overcrowded alkenes, and phenanthrene-based units have been utilized as the stator component in some designs. While the synthesis of molecular motors is a vibrant area of research, specific examples detailing the use of this compound as a precursor or component in molecular motors and for their subsequent surface anchoring are not explicitly detailed in available research.

Planar Chiral Luminescent Materials

Planar chiral molecules are of significant interest for applications in materials science, including the development of materials with circularly polarized luminescence (CPL). nih.gov Research in this area has explored various scaffolds, such as [2.2]paracyclophane, to create molecules with high CPL activity. nih.gov While phenanthrene derivatives can be used to construct larger, chiral aromatic systems, there is a lack of specific studies on the synthesis and characterization of planar chiral luminescent materials derived directly from this compound. The development of such materials from this specific precursor is a potential area for future investigation.

Organic Photovoltaic Acceptor Materials

The field of organic photovoltaics (OPVs) has seen a surge in the development of non-fullerene acceptors (NFAs) to overcome the limitations of traditional fullerene-based materials. nih.govresearchgate.net NFAs offer tunable electronic and optical properties, leading to significant improvements in power conversion efficiencies. scilit.comunifr.ch While phenanthrene-based structures have been investigated as components of organic semiconductors, detailed research on the specific use and performance of this compound as a primary acceptor material in high-performance organic solar cells is not extensively reported. Its electron-accepting quinone moiety and potential for functionalization through its bromine atoms suggest it could be a candidate for NFA design, but this application is not yet well-documented.

Frustrated Lewis Pairs (FLPs) in Catalysis

Frustrated Lewis Pairs (FLPs) are combinations of Lewis acids and bases that are sterically hindered from forming a classical adduct, enabling them to activate a variety of small molecules. rsc.org This concept has been widely applied in metal-free catalysis. rsc.org While the reactivity of FLPs with various substrates is a broad area of study, there is no specific mention in the available literature of FLPs being constructed from or utilizing this compound as a key component for catalytic applications.

Catalysis

Ligands for Novel Catalyst Systems

The design of ligands is crucial for the development of novel transition-metal catalysts. Phenanthrene and its derivatives have been employed as scaffolds for ligands in various catalytic reactions. benthamdirect.comresearchgate.net The presence of bromine atoms on the this compound backbone provides reactive sites for further functionalization, potentially allowing for the synthesis of unique bidentate or polydentate ligands. However, specific examples of novel catalyst systems where ligands are explicitly derived from this compound and their catalytic performance are not well-documented in the scientific literature.

Palladium-Catalyzed Heck Reactions

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that involves the coupling of an unsaturated halide with an alkene. While the Heck reaction is a widely utilized synthetic tool, specific examples detailing the use of this compound as the unsaturated halide substrate are not extensively documented in readily available literature. However, the general mechanism of the Heck reaction provides a framework for its potential application with this compound. The presence of two bromine atoms on the phenanthrenequinone (B147406) core offers two reactive sites for such coupling reactions.

The catalytic cycle of the Heck reaction typically begins with the oxidative addition of the aryl halide to a palladium(0) complex, forming a palladium(II) species. This is followed by the coordination of the alkene and subsequent migratory insertion of the alkene into the palladium-carbon bond. The final steps involve a β-hydride elimination to release the substituted alkene product and reductive elimination to regenerate the palladium(0) catalyst. The specific reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, would need to be optimized for this compound to achieve desired product yields and selectivities.

Palladium-Catalyzed C-C Bond-Forming Reactions

Beyond the Heck reaction, this compound serves as a valuable precursor in other palladium-catalyzed C-C bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of biaryl compounds by coupling an organoboron compound with an organohalide.

A significant application of the Suzuki coupling with this compound is in the synthesis of advanced supramolecular structures. For instance, it is a key starting material in the preparation of phenanthrene organic-chemistry.orgarenes. In a reported synthesis, this compound undergoes a Suzuki coupling reaction with 2,5-dimethoxyphenylboronic acid. This reaction forms a crucial intermediate which, through subsequent steps, leads to the formation of the macrocyclic phenanthrene organic-chemistry.orgarene. This highlights the utility of palladium-catalyzed C-C bond formation in constructing complex molecular architectures from the this compound scaffold.

Below is a table summarizing the key aspects of this Suzuki coupling reaction as part of the synthesis of a phenanthrene organic-chemistry.orgarene precursor:

| Reactant 1 | Reactant 2 | Catalyst System | Product | Application of Product |

| This compound | 2,5-Dimethoxyphenylboronic acid | Palladium-based catalyst | 3,6-bis(2,5-dimethoxyphenyl)phenanthrene-9,10-dione | Precursor for Phenanthrene organic-chemistry.orgarene synthesis |

Supramolecular Chemistry

The rigid and planar structure of the phenanthrene core, combined with the reactive handles provided by the bromine atoms, makes this compound an excellent building block in the field of supramolecular chemistry. Its derivatives are utilized in the construction of host molecules for the recognition and separation of guest species.

Macrocyclic Hosts for Xylene Isomer Separation

A notable application of this compound derivatives is in the creation of macrocyclic hosts for the challenging separation of xylene isomers. Xylenes (ortho-, meta-, and para-xylene) are structurally similar isomers with significant industrial importance, and their separation is an energy-intensive process.

Researchers have synthesized a phenanthrene organic-chemistry.orgarene macrocycle using a derivative of this compound. This macrocycle, in its crystalline state, demonstrates the ability to selectively adsorb para-xylene (pX) from a mixture of xylene isomers. The separation is based on the precise size and shape complementarity between the host's cavity and the p-xylene guest molecule. This work showcases the potential of designing crystalline materials with tailored cavities for efficient and environmentally friendly separation processes.

Formation of TTFV-PI Macrocycles for Fluorescence Sensing

While the direct synthesis of tetrathiafulvalene vinylogue (TTFV)-phenanthrene-imidazole (PI) macrocycles from this compound is not explicitly detailed, the broader field of TTFV-based macrocycles provides a strong precedent for its potential use. TTFV units are known for their electron-donating properties and their ability to form charge-transfer complexes, which can be exploited for sensing applications.

The general strategy for constructing such macrocycles often involves the palladium-catalyzed cross-coupling of functionalized TTFV precursors with complementary building blocks. Given the reactivity of the C-Br bonds in this compound, it could potentially be coupled with a TTFV-imidazole precursor to form a larger macrocyclic structure. The resulting TTFV-PI macrocycle could exhibit fluorescence quenching or enhancement upon binding with specific analytes, making it a candidate for a fluorescence sensor. The imidazole units can provide hydrogen bonding sites for anion recognition, while the TTFV and phenanthrene moieties can participate in electronic interactions.

Photochemistry and Photoreactions

The photochemistry of 9,10-phenanthrenequinones, in general, is characterized by their ability to undergo various photoreactions upon excitation with UV or visible light. These reactions include photocycloadditions with alkenes and other unsaturated compounds. The presence of bromine atoms at the 3 and 6 positions of the phenanthrenequinone core in this compound is expected to influence its photochemical behavior.

The photocycloaddition of 9,10-phenanthrenequinone with alkenes can proceed through different pathways, leading to the formation of [2+2] cycloadducts (oxetanes) or [4+2] cycloadducts (dihydrodioxins). The regioselectivity and stereoselectivity of these reactions are influenced by the electronic and steric properties of both the phenanthrenequinone and the alkene. While specific studies on the photoreactions of this compound are not widely reported, the electron-withdrawing nature of the bromine atoms may affect the energy levels of the excited states and the reactivity of the carbonyl groups, potentially altering the course of the photoreaction compared to the unsubstituted parent compound. Further research in this area could lead to the synthesis of novel and complex polycyclic structures.

Photoclick Reactions

Phenanthrene-9,10-quinone (PQ) and its derivatives, including this compound, are key players in a category of photochemical reactions known as photoclick reactions. These reactions are prized for their efficiency and spatiotemporal control, initiated by visible light. Specifically, PQ derivatives can react with electron-rich alkenes (ERAs) under irradiation.

Research has demonstrated a novel strategy for tuning the reactivity and the underlying mechanism of these photoclick reactions by introducing different substituents onto the PQ core. acs.org By systematically modifying the phenanthrene backbone with electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), it is possible to control the reaction pathway. Studies show that as substituents are changed from electron-withdrawing to electron-donating, the reaction rate of a direct coupling pathway between the PQ derivative and the alkene decreases. acs.org Conversely, a pathway mediated by triplet-triplet energy transfer becomes more prominent. acs.org This tunability is crucial for designing highly specific and efficient chemical ligation tools for applications in biology and materials science.

The introduction of bromine atoms, which are moderately electron-withdrawing, positions this compound as a valuable intermediate in this class of reactions, offering a balance between different reactive pathways.

Understanding and Modulating Triplet State Properties

The photochemical reactivity of this compound and related compounds is intrinsically linked to the properties of their excited triplet states. The efficiency with which the molecule transitions from its photoexcited singlet state (S₁) to the longer-lived triplet state (T₁), a process known as intersystem crossing (ISC), is a key determinant of its subsequent chemical behavior. acs.org

The presence of heavy atoms like bromine in the molecular structure significantly enhances the rate of ISC due to spin-orbit coupling. This "heavy-atom effect" makes this compound particularly effective at populating its triplet state upon photoexcitation. Understanding this triplet state is fundamental to controlling its role in photoclick reactions and other photochemical applications.

Advanced spectroscopic techniques, such as transient absorption spectroscopy, are employed to directly observe and characterize these transient triplet species. acs.org These studies can unambiguously confirm the population of the triplet state and measure its lifetime. For instance, global analyses of transient absorption spectra for various PQ derivatives have identified distinct spectral components corresponding to the triplet state and subsequent radical species, with lifetimes measured in the microsecond range. acs.org This detailed understanding allows researchers to modulate the triplet state's properties—such as its energy level and lifetime—by altering the substitution pattern on the phenanthrenequinone core, thereby fine-tuning the molecule's photochemical function.

| Derivative | Triplet State Lifetime (τ) | Radical Species Lifetime (τ) |

| PQ-CF₃ | 7.9 µs | 92.0 µs |

| PQ-H | Data not specified | Data not specified |

| PQ-OCH₃ | Data not specified | Data not specified |

This interactive table presents data from transient absorption spectroscopy analysis of various 9,10-phenanthrenequinone (PQ) derivatives, illustrating the lifetimes of key intermediates in their photochemical reactions. acs.org

Photodynamic and Photothermal Synergistic Therapy

The unique photophysical properties of the 9,10-phenanthrenequinone (PQ) core make it a promising candidate for synergistic phototherapies, which combine photodynamic therapy (PDT) and photothermal therapy (PTT) for enhanced antitumor effects. acs.orgnih.gov This dual-modality approach aims to overcome the limitations of single-therapy treatments, such as tumor hypoxia. acs.org

Derivatives of 9,10-phenanthrenequinone serve as the photosensitizing kernel in these systems. acs.orgnih.gov

Photodynamic Therapy (PDT): Upon light irradiation, the photosensitizer transitions to its excited triplet state. In Type I PDT, this triplet state can then react with surrounding biomolecules to produce reactive oxygen species (ROS), such as superoxide radicals, which are toxic to cancer cells. The efficient intersystem crossing of PQ derivatives is vital for this process. nih.gov

Photothermal Therapy (PTT): These molecules can also convert absorbed light energy into heat through non-radiative decay processes. This localized temperature increase (hyperthermia) can directly kill cancer cells and enhance the efficacy of PDT. mdpi.com

Researchers have synthesized novel photosensitizers by conjugating the electron-withdrawing PQ core with electron-donating triphenylamine derivatives. acs.orgnih.gov This molecular design creates a "push-pull" electronic structure that facilitates both highly efficient Type I ROS generation and outstanding photothermal conversion. acs.org The specific redox cycling activity of the PQ core is crucial for the combined photodynamic and photothermal effects. nih.gov While studies have focused on the parent PQ molecule, the inclusion of bromine atoms in this compound is expected to further enhance the intersystem crossing efficiency, potentially leading to even more effective PDT agents.

Theoretical and Computational Studies

Theoretical and computational methods are indispensable for predicting and understanding the behavior of this compound at a molecular level. These studies provide insights that guide experimental work in materials science and organic electronics.

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of molecules like this compound. By employing methods such as B3LYP with a basis set like 6-311G(d,p), researchers can optimize the molecule's geometry and calculate a variety of its fundamental electronic characteristics. acgpubs.org

These calculations can predict:

Molecular Geometries: Accurate bond lengths and angles in the ground state.

Molecular Electrostatic Potential (MEP): This mapping reveals the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting intermolecular interactions and reaction sites.

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determine the molecule's electronic band gap, which is a critical parameter for applications in organic electronics.

Chemical Reactivity Descriptors: Parameters like hardness, softness, and electronegativity can be derived to quantify the molecule's reactivity. acgpubs.org

Molecular Modeling for Crystal Structures

Understanding the solid-state packing of this compound is essential for its application in organic electronic devices, as the arrangement of molecules in the crystal lattice dictates properties like charge transport. Molecular modeling and X-ray diffraction are the primary tools for elucidating this structure.

While the specific crystal structure of the dione is not detailed in the provided sources, analysis of the closely related compound, 3,6-dibromophenanthrene (B169145), provides significant insight. X-ray analysis of this compound reveals key structural features that are likely to be shared:

Molecular Planarity: The phenanthrene core is approximately planar.

Crystal Packing: The molecules arrange in a structure characterized by a combination of columnar stacking and a herringbone-like arrangement.

π-Stacking: Within the columns, molecules form face-to-face slipped π-stacks with a defined interplanar distance (e.g., 3.543 Å in 3,6-dibromophenanthrene), which is critical for orbital overlap and charge transport. researchgate.net

In the case of this compound, the carbonyl groups would introduce additional dipole-dipole interactions and the potential for hydrogen bonding in the presence of suitable donor molecules, further influencing the crystal packing. researchgate.net

| Parameter | Value (for 3,6-dibromophenanthrene) |

| Crystal System | Data not specified |

| Space Group | Data not specified |

| Interplanar Distance (π-stack) | 3.543 Å |

| Interplanar Tilt Angle | 54.21° |

This interactive table summarizes key crystal structure parameters for 3,6-dibromophenanthrene, a structurally similar compound, providing a model for understanding the solid-state arrangement of this compound. researchgate.net

Theoretical Studies on Charge Transport in Dibenzoazahexacenes

This compound is a valuable building block for the synthesis of larger, nitrogen-containing polycyclic aromatic hydrocarbons (N-PAHs) such as dibenzoazahexacenes. These larger systems are of great interest for use as organic semiconductors in devices like organic field-effect transistors (OFETs). Theoretical studies are vital for predicting their charge transport capabilities before undertaking complex syntheses.

The charge transport properties of these materials are typically investigated using a combination of DFT calculations and established theoretical models. The key parameters calculated are:

Reorganization Energy (λ): This is the energy required for a molecule's geometry to relax after it gains or loses an electron. A lower reorganization energy is desirable for efficient charge transport.

Charge Transfer Integral (V): This parameter quantifies the electronic coupling between adjacent molecules in the crystal lattice. A larger transfer integral facilitates faster charge hopping.

By calculating these parameters for potential dibenzoazahexacene structures derived from this compound, scientists can estimate the charge carrier mobility (for both holes and electrons) and classify the material as p-type, n-type, or bipolar. This computational pre-screening allows for the rational design of new high-performance organic semiconductors.

Computational Support for Photoreaction Mechanisms

Computational chemistry, particularly through the use of Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), has become an indispensable tool for elucidating the complex mechanisms of photochemical reactions involving this compound and its derivatives. These theoretical approaches provide critical insights into the electronic structure and energetics of the molecule in its ground and excited states, helping to rationalize and predict its photoreactivity.

At the heart of the photochemistry of phenanthrenequinones are the low-lying singlet (S₁) and triplet (T₁) excited states. The nature of these states, specifically whether they are of nπ* or ππ* character, dictates the subsequent photochemical pathways. In many phenanthrenequinone systems, the lowest singlet excited state (S₁) is an nπ* state, which can efficiently undergo intersystem crossing (ISC) to the triplet manifold. However, the relative energies of the nπ* and ππ* states are sensitive to both the substitution pattern on the aromatic ring and the polarity of the solvent.

Theoretical calculations have been instrumental in understanding this delicate balance. For instance, studies on substituted 9,10-phenanthrenequinones have shown that electron-withdrawing groups, such as the bromine atoms in this compound, can stabilize the π-system and influence the energies of the ππ* excited states. Conversely, the nπ* states, being more localized on the carbonyl groups, are less affected by ring substitution but are significantly influenced by solvent polarity. In polar solvents, the nπ* state is typically blue-shifted (destabilized) due to the stabilization of the ground state's lone pair electrons through hydrogen bonding, while the ππ* state experiences a red-shift (stabilization). acs.org

A critical aspect of the photoreactivity of this compound that is illuminated by computational studies is the "heavy-atom effect." The presence of bromine atoms is known to significantly enhance the rate of intersystem crossing from the singlet to the triplet manifold. This is due to the larger spin-orbit coupling (SOC) constant of bromine compared to lighter atoms. Computational models can quantify the SOC matrix elements between the singlet and triplet states, providing a theoretical basis for the experimentally observed high triplet quantum yields in brominated aromatic compounds.

Furthermore, computational studies can map out the potential energy surfaces for various photoreaction pathways, such as cycloadditions or hydrogen abstraction reactions. By calculating the energies of intermediates and transition states, researchers can determine the most likely reaction mechanisms. For example, in the photoreduction of quinones, DFT calculations can model the hydrogen abstraction from a substrate by the triplet-excited quinone, providing activation energies and reaction enthalpies that are crucial for understanding the reaction kinetics.

Recent computational work on related phenanthrenequinone derivatives has demonstrated the possibility of an "excited-state energy-level inversion," where the nature of the lowest singlet excited state can be switched from nπ* to ππ* through strategic substitution or by changing the solvent polarity. acs.org This inversion has profound implications for the photoreactivity, as it can either facilitate or hinder intersystem crossing and open up or close down specific reaction channels. For this compound, with its electron-withdrawing bromo substituents, theoretical calculations suggest that the ¹nπ* state is likely the lowest excited singlet state in non-polar solvents, predisposing it to efficient intersystem crossing and subsequent triplet-state chemistry. acs.org

The table below summarizes the typical influence of substituents and solvent polarity on the key excited states of phenanthrenequinones, as predicted by computational studies.

| Property | Effect of Electron-Withdrawing Substituents (e.g., -Br) | Effect of Increasing Solvent Polarity | Consequence for this compound |

| ¹nπ State Energy | Minor stabilization | Destabilization (blue-shift) | Likely the lowest singlet excited state in non-polar media, facilitating ISC. |

| ¹ππ State Energy | Stabilization (red-shift) | Stabilization (red-shift) | May become the lowest singlet state in highly polar solvents, potentially altering reactivity. |

| Intersystem Crossing (ISC) Rate | Enhanced (heavy-atom effect) | Dependent on S₁/T₁ energy gap and character | Expected to be very efficient due to the presence of bromine atoms. |

| Triplet State (T₁) Character | Typically ³ππ* | Can be influenced by the nature of S₁ | The high efficiency of ISC populates the reactive triplet state. |

Influence of Bromine Substitution Pattern on Reactivity

The positions of the bromine atoms on the phenanthrenequinone core are a critical determinant of the molecule's reactivity. The presence of bromine atoms, which are electron-withdrawing, generally enhances the reactivity of the compound in various chemical reactions. chemicalbook.com This is particularly true for reactions where the phenanthrenequinone system acts as an electrophile.

While direct comparative studies on the reactivity of all dibromophenanthrene-9,10-dione isomers are not extensively documented, inferences can be drawn from related compounds. For instance, the reactivity of the bromine atoms is crucial for cross-coupling reactions, a common method for functionalizing such aromatic systems. In the case of 2,7-dibromophenanthrene-9,10-dione, the bromo-functional groups are readily utilized in C-C bond formation reactions to extend the conjugated system. ossila.com This suggests that the bromine atoms at the 3 and 6 positions in the title compound would also be susceptible to similar coupling reactions, serving as handles for further molecular elaboration.

Furthermore, the synthesis of 3,6-dibromophenanthrene has been achieved through the bromination of 9-phenanthrol, where the second bromination occurs at the 6-position after initial substitution at the 3-position. researchgate.net This indicates a specific electronic influence of the existing substituents on the regiochemistry of subsequent reactions.

Regioselectivity in Functionalization Reactions

In cross-coupling reactions such as the Suzuki-Miyaura coupling, the regioselectivity is often governed by a combination of steric and electronic effects. rsc.orgresearchgate.net For a non-symmetrical dibrominated benzene (B151609), the less sterically hindered or more electron-deficient bromine atom tends to react faster. rsc.org In the context of this compound, while the two bromine atoms are symmetrically disposed, their reactivity can be influenced by the nature of the incoming reagent and the reaction conditions. The development of regioselective coupling strategies is crucial for the synthesis of well-defined, complex architectures based on the phenanthrenequinone scaffold.

Steric and Electronic Effects of Substituents on Molecular Properties and Reactivity

The bromine atoms at the 3 and 6 positions exert significant steric and electronic effects that modulate the properties and reactivity of the phenanthrene-9,10-dione core.

Electronic Effects: The bromine atoms are moderately deactivating, electron-withdrawing groups due to their inductive effect, yet they are also ortho, para-directing in electrophilic aromatic substitution on a simple benzene ring due to resonance effects. In the phenanthrenequinone system, the electron-withdrawing nature of the bromine atoms increases the electrophilicity of the dione moiety, making it more susceptible to nucleophilic attack. This enhanced reactivity is a key feature exploited in its use as a building block for more complex molecules. chemicalbook.com

Steric Effects: The steric bulk of the bromine atoms can influence the approach of reagents and the conformation of the resulting products. In the solid state, the crystal structure of the parent 3,6-dibromophenanthrene reveals that the bromine atoms are slightly displaced from the plane of the phenanthrene ring. nih.gov This deviation from planarity can impact intermolecular interactions, such as π-π stacking, which are crucial for the properties of organic electronic materials. The herringbone-like packing arrangement observed in the crystal structure is a direct consequence of these steric and intermolecular forces. nih.gov

Interactive Data Table: Crystallographic Data for 3,6-Dibromophenanthrene

| Parameter | Value |

| Molecular Formula | C₁₄H₈Br₂ |

| Molecular Weight | 336.02 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.8697 |

| b (Å) | 3.9809 |

| c (Å) | 20.5002 |

| β (°) | 93.813 |

| Volume (ų) | 559.39 |

| Z | 2 |

| Interplanar distance (Å) | 3.544 |

| Slippage (Å) | 1.81 |

Data sourced from a study on the crystal structure of 3,6-dibromophenanthrene. nih.gov

Electronic State Switching Phenomena

Currently, there is a lack of specific research in the scientific literature detailing electronic state switching phenomena for this compound.

Reaction Mechanisms of Dione Transformations

The dione functionality of this compound is a hotbed of chemical reactivity, participating in a variety of transformations. Among the most significant are rearrangement reactions that lead to profound skeletal changes.

The pinacol (B44631) rearrangement is a classic organic reaction that involves the transformation of a 1,2-diol to a ketone or aldehyde under acidic conditions. While there are no specific examples in the reviewed literature of a pinacol rearrangement starting directly from a diol derived from this compound, the general mechanism is well-established. wikipedia.org The reaction proceeds through the protonation of one of the hydroxyl groups, followed by the loss of water to form a carbocation. A subsequent 1,2-migration of an adjacent group (alkyl or aryl) to the carbocation center, with the concurrent formation of a carbonyl group, leads to the rearranged product. The migratory aptitude of the groups attached to the diol is a key factor in determining the final product.

The Wagner-Meerwein rearrangement is a type of carbocation 1,2-rearrangement where a hydrogen, alkyl, or aryl group migrates from one carbon to a neighboring carbon atom. wikipedia.org This rearrangement is a powerful tool for the synthesis of complex carbocyclic frameworks and has been successfully employed in the synthesis of various phenanthrene derivatives. capes.gov.brresearchgate.netresearchgate.net

A general strategy involves the generation of a carbocation intermediate from a suitable precursor, often an alcohol or a tosylate. For instance, the tosyl esters of 9-alkyl-9-fluorenemethanols have been shown to undergo rearrangement to form alkylphenanthrenes upon heating. researchgate.net This type of rearrangement, which involves a ring expansion of a five-membered ring to a six-membered ring, is a classic example of a Wagner-Meerwein shift. The driving force for the reaction is the formation of a more stable carbocation and ultimately the aromatic phenanthrene system. Such a rearrangement could theoretically be applied to derivatives of this compound to access novel and complex molecular architectures.

Structure Activity Relationships and Mechanistic Investigations

Mechanistic Investigations

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific studies detailing the reverse Diels-Alder reaction of 3,6-Dibromophenanthrene-9,10-dione. While the retro-Diels-Alder reaction is a well-established pericyclic reaction in organic chemistry, and has been documented for other phenanthrene (B1679779) derivatives and related polycyclic aromatic systems, specific experimental data, including reaction conditions, yields, and mechanistic elucidation for this compound, is not presently available in published research.

The reverse Diels-Alder reaction is, in principle, the microscopic reverse of the Diels-Alder cycloaddition. masterorganicchemistry.com It is a thermally induced process that involves the fragmentation of a cyclohexene-like ring system into a conjugated diene and a dienophile. masterorganicchemistry.com The feasibility and conditions for such a reaction are highly dependent on the thermodynamic stability of the starting material and the products. For a substituted phenanthrene-9,10-dione, a hypothetical reverse Diels-Alder reaction would involve the fragmentation of the central ring system. However, the aromatic stabilization of the phenanthrene core presents a significant energy barrier to such a transformation, typically requiring forcing conditions. masterorganicchemistry.com

While general principles of reverse Diels-Alder reactions are well understood, the specific influence of the bromo-substituents at the 3- and 6-positions and the dione (B5365651) functionality on the kinetics and thermodynamics of such a reaction for this particular molecule has not been investigated. Research on other systems, such as the thermal decomposition of certain bicyclo[2.2.1]heptene derivatives, demonstrates that retro-Diels-Alder reactions can be a key step in more complex transformations. For instance, a new approach for the synthesis of various phenanthrene derivatives has been developed that utilizes a reverse Diels-Alder reaction involving the elimination of formaldehyde, though this does not start from this compound. espublisher.com

Due to the lack of specific research on the reverse Diels-Alder reaction of this compound, no detailed research findings or data tables can be presented.

Emerging Research Directions and Future Prospects

Development of Novel Synthetic Methodologies

The availability of 3,6-Dibromophenanthrene-9,10-dione is a critical bottleneck for its extensive study and application. While the compound is commercially available from several suppliers, current research is aimed at developing more efficient, scalable, and environmentally benign production methods. sigmaaldrich.combldpharm.comwatson-int.com

Current laboratory-scale synthesis of this compound relies on established but often harsh chemical reactions. One documented method involves the direct bromination of 9,10-phenanthrenequinone. chemicalbook.com In this procedure, 9,10-phenanthrenequinone is treated with bromine in a nitrobenzene (B124822) solvent, using benzoyl peroxide as a radical initiator. The reaction, conducted at reflux for two hours, yields the desired product as a yellow solid after precipitation with ethanol (B145695). chemicalbook.com Another approach is the oxidation of a corresponding 3,6-dibromophenanthrene (B169145) precursor using a strong oxidizing agent like chromium(VI) oxide in glacial acetic acid, which has been reported to achieve a 78% yield after one hour of reflux. chemicalbook.com

While effective for producing small quantities for research, these methods present significant challenges for large-scale industrial production. The use of toxic solvents like nitrobenzene, hazardous reagents such as chromium(VI) oxide, and the need for purification steps like crystallization are major hurdles. chemicalbook.comthieme-connect.de Future research will need to focus on optimizing reaction conditions, exploring alternative and less hazardous reagents, and developing continuous flow processes to improve yield, purity, and safety while reducing cost and environmental impact.

Interactive Table: Comparison of Lab-Scale Synthesis Methods

| Feature | Method 1: Direct Bromination chemicalbook.com | Method 2: Oxidation chemicalbook.com |

|---|---|---|

| Starting Material | 9,10-Phenanthrenequinone | 3,6-Dibromophenanthrene |

| Key Reagents | Bromine, Benzoyl Peroxide | Chromium(VI) Oxide |

| Solvent | Nitrobenzene | Glacial Acetic Acid |

| Reaction Time | 2 hours | 1 hour |

| Condition | Reflux | Reflux |

| Reported Yield | 70% | 78% |

The principles of green chemistry—reducing waste, using less hazardous chemicals, and improving energy efficiency—are becoming central to modern chemical synthesis. The current methods for producing this compound, which employ toxic heavy metals and halogenated solvents, are not aligned with these principles. chemicalbook.comchemicalbook.com

A significant future prospect lies in the exploration of greener synthesis routes. This could involve several strategies:

Catalytic Systems: Developing novel catalysts that can facilitate the bromination or oxidation reactions with higher selectivity and under milder conditions. This would reduce by-product formation and energy consumption.